molecular formula C11H14Cl3N3 B7950603 4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride

4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride

Cat. No.: B7950603
M. Wt: 294.6 g/mol
InChI Key: JPNUSKBQJRCHER-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 4-chloroaniline with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is unique due to its specific structural features, such as the presence of both chloro and pyrazole groups. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.2ClH/c1-6-11(7(2)15-14-6)9-5-8(13)3-4-10(9)12;;/h3-5H,13H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNUSKBQJRCHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=C(C=CC(=C2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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